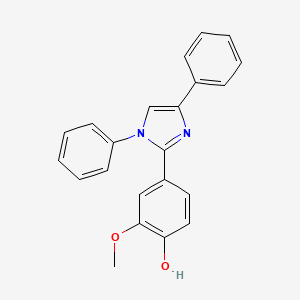
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common approach may include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the methoxy group: This step might involve the methylation of a hydroxy-substituted precursor using methyl iodide and a base such as potassium carbonate.
Cyclohexadienone formation: This could be accomplished through an oxidative cyclization reaction, possibly using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroquinone or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Inducing oxidative stress: Through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share the imidazole ring structure and may have similar biological activities.
Quinone derivatives: Similar in terms of oxidation-reduction chemistry.
Methoxy-substituted aromatic compounds: Share the methoxy group and may exhibit similar reactivity.
Uniqueness
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
182293-81-8 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(1,4-diphenylimidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-21-14-17(12-13-20(21)25)22-23-19(16-8-4-2-5-9-16)15-24(22)18-10-6-3-7-11-18/h2-15,25H,1H3 |
InChI Key |
DDOXXHYAKWFBJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CN2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
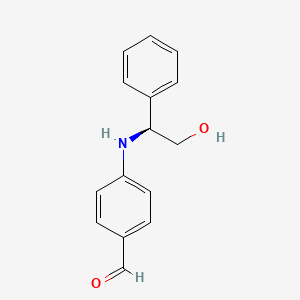
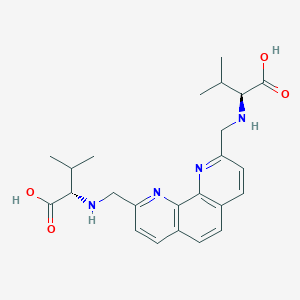
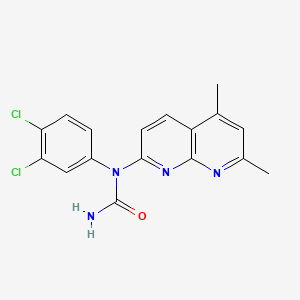
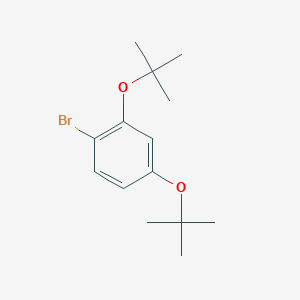
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)

![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)

